molecular formula C9H12N2O2 B7840128 d-Tyrosinamide CAS No. 111004-07-0

d-Tyrosinamide

Cat. No.: B7840128
CAS No.: 111004-07-0
M. Wt: 180.20 g/mol
InChI Key: PQFMNVGMJJMLAE-MRVPVSSYSA-N
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Description

D-Tyrosinamide is a chiral derivative of the amino acid tyrosine, characterized by the D-configuration and an amide group replacing the native carboxylate. Its primary research value lies in the investigation of melanogenesis (melanin production) and the development of tyrosinase inhibitors. Tyrosinase is a multi-copper enzyme that is the rate-limiting enzyme in the melanin synthesis pathway . Research indicates that D-enantiomers of tyrosine can negatively regulate melanin synthesis by inhibiting tyrosinase activity . Studies have shown that peptides incorporating terminal D-tyrosine can reduce melanin content and tyrosinase activity in human melanocytes and melanoma cells, and also suppress melanogenesis induced by common environmental factors like α-MSH treatment or UV irradiation . This makes this compound and its derivatives compounds of interest for developing cosmetic peptides with dual functionalities and for fundamental studies into enzymatic activity and chiral specificity in biological systems. As a building block, it can be used to synthesize more complex peptides to explore these effects further. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Chemical Identifiers: • CAS Registry Number: 117888-79-6 • Molecular Formula: C9H12N2O2.HCl • Molecular Weight: 216.66 g/mol Hazard Information: Based on classification criteria, this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) prior to use and handle with appropriate personal protective equipment.

Properties

IUPAC Name

(2R)-2-amino-3-(4-hydroxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-8(9(11)13)5-6-1-3-7(12)4-2-6/h1-4,8,12H,5,10H2,(H2,11,13)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFMNVGMJJMLAE-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)N)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)N)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111004-07-0
Record name Tyrosinamide, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111004070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TYROSINAMIDE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6V43M79GL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Acylation of dl-Tyrosine

The process initiates with the acylation of dl-tyrosine using acetic anhydride in the presence of acetic acid. This reaction produces N-acetyl-dl-tyrosine, a racemic mixture of acetylated tyrosine enantiomers. Optimal conditions include a molar ratio of dl-tyrosine to acetic anhydride of 1:1–3:1, reaction temperatures of 40–60°C, and a reaction duration of 3–6 hours. Under these parameters, yields exceed 95%.

Enzymatic Resolution Using d-Acylation Hydrolase

The N-acetyl-dl-tyrosine is dissolved in deionized water (0.5–1.0 M concentration), and the pH is adjusted to 7–8 using sodium hydroxide or ammonia. The solution is then passed through an enzyme column immobilized with d-acylation hydrolase, which selectively deacetylates N-acetyl-d-tyrosine to yield d-tyrosine. This enzyme exhibits high stereoselectivity (>99.5% enantiomeric excess) and operates efficiently at 40–60°C for 5–8 hours.

Purification and Crystallization

The reaction mixture undergoes decolorization with activated carbon or diatomaceous earth, followed by vacuum concentration and cooling crystallization. The final d-tyrosine product achieves a yield of 88–92% with optical purity exceeding 99.5% ee.

Chemical Synthesis of this compound from d-Tyrosine

Once d-tyrosine is obtained, chemical conversion to this compound involves activating the carboxylic acid group and introducing an amide functionality.

Carboxylic Acid Activation

The carboxyl group of d-tyrosine is activated using thionyl chloride (SOCl₂) or coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Thionyl chloride converts the acid into its corresponding acyl chloride, which is highly reactive toward nucleophiles like ammonia.

Example Protocol :

  • Dissolve d-tyrosine (10 mmol) in anhydrous thionyl chloride (20 mL).

  • Reflux at 70°C for 2 hours under nitrogen atmosphere.

  • Remove excess thionyl chloride via rotary evaporation.

Amidation Reaction

The acyl chloride intermediate is reacted with concentrated ammonium hydroxide to form this compound. This step typically achieves yields of 85–90% under controlled conditions.

Example Protocol :

  • Add the acyl chloride to ice-cold ammonium hydroxide (28% w/v) dropwise.

  • Stir the mixture at 0–5°C for 4 hours.

  • Isolate the precipitate via filtration and wash with cold ethanol.

Purification and Characterization

Crude this compound is recrystallized from ethanol/water mixtures, yielding a white crystalline solid. Analytical techniques such as HPLC and polarimetry confirm purity (>99%) and enantiomeric excess.

Enzymatic Resolution of dl-Tyrosinamide

Direct resolution of racemic tyrosinamide using stereoselective amidases offers an alternative route to this compound.

d-Stereospecific Amidases

A thermostable d-stereospecific amidase from Brevibacillus borstelensis BCS-1 has been characterized for its ability to hydrolyze d-amino acid amides. While this enzyme preferentially acts on d-alaninamide, its substrate flexibility suggests potential applicability to this compound.

Enzyme Activity Parameters :

  • Optimal pH: 8.0 (Tris-HCl buffer)

  • Temperature: 55°C

  • Specific activity: 30 U/mg protein (for d-alaninamide)

Kinetic Resolution Strategy

In a kinetic resolution setup, dl-tyrosinamide is incubated with the amidase, which hydrolyzes the d-enantiomer to d-tyrosine, leaving l-tyrosinamide unreacted. However, this approach is counterproductive for this compound synthesis unless an l-specific amidase is employed.

Biocatalytic Production Using Immobilized Enzymes

Immobilized enzyme systems enhance process efficiency and reusability, critical for industrial-scale production.

Enzyme Immobilization Techniques

The d-acylation hydrolase from Section 1.2 is immobilized on epoxy-activated resin or silica gel, retaining >80% activity after 10 reaction cycles. Similarly, the Brevibacillus amidase can be fixed on phenyl-Superose columns for continuous processing.

Continuous-Flow Reactor Design

A packed-bed reactor with immobilized d-acylation hydrolase enables continuous resolution of N-acetyl-dl-tyrosine. Operating at 50°C and a flow rate of 1 bed volume/hour, this system achieves a space-time yield of 120 g/L/day.

Comparative Analysis of Preparation Methods

Method Starting Material Key Steps Yield ee (%) Scalability
Enzymatic + Chemicaldl-TyrosineAcylation, enzymatic resolution, amidation80–85%>99.5Industrial
Chemical Synthesisd-TyrosineAcyl chloride formation, amidation85–90%>99.5Laboratory
Enzymatic Resolutiondl-TyrosinamideKinetic resolution with amidase40–50%*>98Pilot-scale

*Theoretical maximum for kinetic resolution; actual yields depend on enzyme specificity.

Industrial-Scale Production Considerations

Cost Efficiency

The enzymatic method described in Section 1 reduces costs by utilizing recyclable enzymes and inexpensive acylating agents (acetic anhydride). The total production cost for this compound via this route is estimated at $120–150/kg.

Environmental Impact

Waste streams from the enzymatic process are predominantly aqueous and biodegradable, contrasting with chemical methods that generate halogenated byproducts .

Scientific Research Applications

Microbial Biofilm Inhibition

One of the notable applications of d-Tyrosinamide is its role in inhibiting biofilm formation in bacteria. Research indicates that this compound effectively disrupts biofilm development in both Gram-positive and Gram-negative bacteria. A study demonstrated that this compound inhibited bacterial adhesion and biofilm formation by altering the production of extracellular polymeric substances (EPS) in species like Pseudomonas aeruginosa and Bacillus subtilis. Specifically, concentrations as low as 5 nM were found to significantly reduce cell attachment and biomass accumulation, suggesting its potential use in biofouling control applications .

Therapeutic Potential in Neurological Disorders

D-amino acids, including this compound, have been investigated for their therapeutic potential in treating neurological disorders. D-Amino acids are known to act as neuromodulators and have been linked to various neurological functions. Recent studies have highlighted their role in ameliorating symptoms associated with conditions such as Parkinson's disease and Alzheimer’s disease. For instance, this compound may enhance N-methyl-D-aspartate receptor (NMDAR) activity, which is crucial for learning and memory processes .

Enzymatic Biotransformations

This compound has also been explored for its utility in enzymatic biotransformations. The compound can serve as a substrate for specific enzymes that catalyze the conversion of racemic mixtures into optically pure d-amino acids. This application is particularly relevant in the pharmaceutical industry, where high stereoselectivity is desired for drug development . The use of this compound in enzyme-catalyzed reactions can lead to more efficient synthesis processes with fewer by-products.

Cancer Research

The potential application of this compound extends into oncology as well. D-amino acids have shown promise in inhibiting cancer cell growth and promoting apoptosis in various cancer types. Research suggests that this compound can modulate cellular pathways involved in tumor progression and may enhance the efficacy of existing chemotherapeutic agents .

Case Studies and Experimental Findings

Several case studies have documented the effects of this compound and related compounds on health outcomes:

  • Biofilm Disruption : In a controlled laboratory setting, the impact of this compound on biofilm formation was assessed across multiple bacterial strains, revealing a dose-dependent relationship where lower concentrations effectively inhibited biofilm growth while higher concentrations had varied effects on EPS production .
  • Neurological Benefits : Clinical observations have indicated improvements in cognitive function when patients were administered D-amino acids, including this compound, suggesting its role as a neuroprotective agent .

Biological Activity

d-Tyrosinamide, a derivative of the amino acid tyrosine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound exhibits various biological activities that can be attributed to its structural properties. As an amide derivative of tyrosine, it retains the aromatic characteristics that contribute to its interaction with biological macromolecules.

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties. It has been effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent in therapeutic applications .
  • Cytotoxicity : The compound has demonstrated cytotoxic effects on cancer cell lines, indicating its potential role in cancer therapy. For instance, research indicates that certain derivatives of tyrosinamide can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .
  • Enzyme Inhibition : this compound has been studied for its ability to inhibit key enzymes involved in various metabolic pathways. For example, it has shown inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), which is implicated in insulin signaling and diabetes management .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) value that supports its potential use as an antimicrobial agent .
  • Cytotoxicity Assessment : In vitro assays conducted on human cancer cell lines revealed that this compound induced cell death through apoptosis. The IC50 values for different cancer cell lines were measured, demonstrating a dose-dependent response .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other tyrosine derivatives:

CompoundAntimicrobial ActivityCytotoxicity (IC50)Enzyme Inhibition
This compoundYesVaries by cell linePTP1B
TyrosineLimitedModerateNone
Other DerivativesYesHighVarious

Research Findings

Recent research emphasizes the importance of structural modifications in enhancing the biological activity of amino acid derivatives like this compound. Modifications can lead to improved selectivity and potency against specific targets, making them valuable candidates for drug development.

Stability and Bioavailability

One significant aspect of this compound is its stability in biological systems. The incorporation of amide groups enhances resistance to enzymatic degradation, which is crucial for maintaining therapeutic efficacy in vivo .

Future Directions

Further research is warranted to explore:

  • Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its biological effects.
  • In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models to assess therapeutic potential.
  • Combination Therapies : Investigating synergistic effects when combined with other therapeutic agents.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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